molecular formula C7H3F4NO2 B1328602 3-Fluoro-2-trifluoromethyl-isonicotinic acid CAS No. 886510-09-4

3-Fluoro-2-trifluoromethyl-isonicotinic acid

Cat. No.: B1328602
CAS No.: 886510-09-4
M. Wt: 209.1 g/mol
InChI Key: GOYPFNAZTPCXGS-UHFFFAOYSA-N
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Description

3-Fluoro-2-trifluoromethyl-isonicotinic acid is a fluorinated heterocyclic compound with the molecular formula C7H3F4NO2. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to an isonicotinic acid core.

Preparation Methods

The synthesis of 3-Fluoro-2-trifluoromethyl-isonicotinic acid involves several steps:

    Starting Material: The synthesis begins with 2-chloro-3-nitropyridine.

    Trifluoromethylation: Under the catalysis of cuprous iodide and 1,10-phenanthroline, 2-chloro-3-nitropyridine reacts with trifluoromethyl trimethylsilane in dimethylformamide (DMF) to yield 2-trifluoromethyl-3-nitropyridine.

    Fluorination: The obtained 2-trifluoromethyl-3-nitropyridine undergoes a reflux reaction with tetrabutylammonium fluoride in acetonitrile, dimethyl sulfoxide (DMSO), or DMF to produce 2-trifluoromethyl-3-fluoropyridine.

Chemical Reactions Analysis

3-Fluoro-2-trifluoromethyl-isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reagents and Conditions: Common reagents include cuprous iodide, 1,10-phenanthroline, trifluoromethyl trimethylsilane, tetrabutylammonium fluoride, and lithium reagents.

Scientific Research Applications

3-Fluoro-2-trifluoromethyl-isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-trifluoromethyl-isonicotinic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

3-Fluoro-2-trifluoromethyl-isonicotinic acid can be compared with other fluorinated isonicotinic acids:

    2-Trifluoromethyl-isonicotinic acid: Similar in structure but lacks the additional fluorine atom at the 3-position.

    3-Fluoro-isonicotinic acid: Contains a fluorine atom at the 3-position but does not have the trifluoromethyl group.

    Isonicotinic acid: The parent compound without any fluorine or trifluoromethyl substitutions.

The uniqueness of this compound lies in the combined presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties .

Properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYPFNAZTPCXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650146
Record name 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886510-09-4
Record name 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-(trifluoromethyl)isonicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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